N-benzyl-2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]acetamide
Description
The compound N-benzyl-2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]acetamide (referred to as the "target compound" hereafter) is a pyrido[3,4-d]pyrimidine derivative featuring a tetrahydropyrido core fused with a pyrimidin-4-one ring. Key structural elements include:
- Two benzyl substituents at positions N-7 and the acetamide side chain.
- A 4-methylphenyl group at position C-2.
This scaffold is notable for its fused bicyclic system, which is often associated with diverse biological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-benzyl-2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O2/c1-22-12-14-25(15-13-22)29-32-27-20-33(19-24-10-6-3-7-11-24)17-16-26(27)30(36)34(29)21-28(35)31-18-23-8-4-2-5-9-23/h2-15H,16-21H2,1H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQNZOYFCUFXMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]acetamide is a complex organic compound belonging to the pyrido[3,4-d]pyrimidinone family. This compound has garnered attention in various fields of scientific research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by multiple aromatic rings and functional groups that contribute to its biological activity. The IUPAC name reflects its intricate structure:
Anticancer Properties
Research indicates that compounds within the pyrido[3,4-d]pyrimidine class exhibit significant anticancer activity. For instance:
- In Vitro Studies : Compounds similar to N-benzyl-2-[7-benzyl-2-(4-methylphenyl)-4-oxo...] have been evaluated against various cancer cell lines. For example:
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases or receptors that are overexpressed in cancer cells. For example:
Other Biological Activities
Besides anticancer properties, N-benzyl-2-[7-benzyl-2-(4-methylphenyl)-4-oxo...] may exhibit other biological activities:
- Antimicrobial Activity : Preliminary studies suggest that similar compounds have shown antimicrobial properties against various pathogens.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
The target compound’s pyrido[3,4-d]pyrimidine core distinguishes it from analogs with alternative fused-ring systems:
Key Observations:
Functional Group Variations
Acetamide Side Chain
The acetamide moiety is a common feature across analogs but differs in substitution:
- Target Compound : N-benzyl acetamide.
- : N-(2,5-dimethylphenyl) acetamide, with steric hindrance from methyl groups .
Aromatic Substituents
- The 4-methylphenyl group at C-2 in the target compound contrasts with the phenylamino group in Compound 24 and the 4-ethoxyphenyl group in . These modifications influence π-π stacking and hydrophobic interactions.
Spectroscopic and Physicochemical Data
Q & A
Q. What are the key synthetic steps and analytical methods for synthesizing N-benzyl-2-[...]acetamide?
The synthesis typically involves multi-step organic reactions starting with precursors containing pyrido[3,4-d]pyrimidine and benzyl-acetamide moieties. Key steps include:
- Cyclization of pyrimidine intermediates under reflux conditions using solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
- Coupling reactions to introduce benzyl and 4-methylphenyl substituents, often catalyzed by palladium complexes or bases like triethylamine .
- Purification via column chromatography or recrystallization.
Analytical characterization relies on:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent orientation .
- HPLC for purity assessment (>95% purity threshold) .
- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns .
Q. How is the biological activity of this compound assessed in preclinical studies?
Biological evaluation focuses on in vitro assays :
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric methods .
- Cell viability assays : Assess cytotoxicity via MTT or resazurin assays in cancer cell lines .
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with biological targets .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Optimization strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DCM improves reaction kinetics for coupling steps .
- Temperature control : Lower temperatures (0–25°C) reduce side reactions during sensitive steps like amide bond formation .
- Catalyst selection : Pd(PPh₃)₄ improves cross-coupling efficiency compared to Pd(OAc)₂ in arylations .
Example optimization table :
| Step | Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|---|
| Cyclization | Solvent | DMF, 80°C | 75% → 88% | |
| Benzylation | Catalyst | Pd(PPh₃)₄ | 60% → 82% |
Q. How should researchers address contradictory data in reported reaction pathways?
Contradictions (e.g., divergent regioselectivity in cyclization) can be resolved through:
- Computational modeling : Density functional theory (DFT) calculations predict favored transition states .
- Isotopic labeling : ¹³C-labeled precursors track reaction pathways via NMR .
- Comparative studies : Replicate conflicting protocols under controlled conditions to identify critical variables (e.g., trace water content in solvents) .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- X-ray crystallography : Resolve 3D structures of the compound bound to target proteins (e.g., kinase domains) .
- Molecular dynamics simulations : Predict binding stability and conformational changes over time .
- Metabolomics : LC-MS/MS profiles identify downstream metabolites in cellular models .
Q. What structural modifications enhance solubility or pharmacokinetic properties?
Strategies include:
- Polar substituents : Introduce hydroxyl or amine groups to improve aqueous solubility .
- Prodrug approaches : Mask acetamide groups with ester prodrugs for enhanced bioavailability .
- Heteroatom substitution : Replace pyrido[3,4-d]pyrimidine oxo groups with thioethers to modulate logP values .
Example SAR table :
| Modification | Solubility (mg/mL) | Bioactivity (IC₅₀, nM) | Reference |
|---|---|---|---|
| Parent compound | 0.12 | 250 | |
| Hydroxyl derivative | 0.45 | 180 | |
| Thioether analog | 0.30 | 210 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
